molecular formula C52H68O3Si4 B13393221 Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane

Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane

Cat. No.: B13393221
M. Wt: 853.4 g/mol
InChI Key: VLTCYJIYVOLIJU-UHFFFAOYSA-N
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Description

The compound Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane (hereafter referred to as the "target compound") is a highly functionalized organosilicon molecule. Its structure features:

  • Multiple dimethyl(phenyl)silyl ether linkages.
  • A branched backbone with conjugated alkenyl and phenyl substituents.
  • A central dimethyl(oxo)silane core.

The oxo group on silicon likely enhances its reactivity compared to non-oxidized silanes .

Properties

Molecular Formula

C52H68O3Si4

Molecular Weight

853.4 g/mol

IUPAC Name

dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane

InChI

InChI=1S/C48H56OSi2.2C2H6OSi/c1-39(44-27-11-7-12-28-44)22-19-24-41-36-42(25-20-23-40(2)49-51(5,6)47-33-17-10-18-34-47)38-43(37-41)26-21-35-48(45-29-13-8-14-30-45)50(3,4)46-31-15-9-16-32-46;2*1-4(2)3/h7-21,24-34,36-40,48H,22-23,35H2,1-6H3;2*1-2H3

InChI Key

VLTCYJIYVOLIJU-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC1=CC(=CC(=C1)C=CCC(C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3)C=CCC(C)O[Si](C)(C)C4=CC=CC=C4)C5=CC=CC=C5.C[Si](=O)C.C[Si](=O)C

Origin of Product

United States

Preparation Methods

Preparation of Dimethyl(oxo)silane Derivatives

Dimethyl(oxo)silane can be synthesized via hydrolysis of chlorosilanes:

(CH3)2SiCl2 + H2O → (CH3)2Si(OH)2 + 2HCl

Subsequent oxidation or condensation yields the oxo-silane:

(CH3)2Si(OH)2 + Oxidant → (CH3)2Si=O + H2O

Incorporation of Phenyl and Enyl Groups

Phenyl groups are introduced via phenyl-substituted chlorosilanes or through Grignard reactions with phenylmagnesium halides, reacting with silicon centers:

PhMgBr + SiCl4 → PhSiCl3 + MgBrCl

Substituting or coupling these intermediates with organic enyl groups can be achieved via hydrosilylation or cross-coupling.

Data Table Summarizing Preparation Methods

Method Reagents Conditions Key Features References
Hydrolysis of chlorosilanes Chlorosilanes + H2O Room temperature, inert atmosphere Produces silanol intermediates ,
Hydrosilylation Unsaturated organic compounds + Si–H Platinum catalyst, 25–100°C Selective Si–C bond formation ,
Cross-coupling (Hiyama) Organosilicon reagents + halides Pd catalyst, reflux Formation of Si–C bonds ,
Oxidation of silanols Silanol + oxidant Mild oxidants, controlled pH Si=O formation ,

Chemical Reactions Analysis

Hydrosilylation Reactions

The compound participates in hydrosilylation with unsaturated hydrocarbons, facilitated by transition-metal catalysts like platinum or molybdenum complexes. This reaction involves the addition of Si–H bonds across C=C or C≡C bonds:

Reaction ComponentRoleExample ConditionsOutcome
Alkenes/AlkynesSubstrate80–120°C, 0.1–1 mol% Pt catalystFormation of α- or β-adducts depending on steric and electronic factors
Silane (Si–H)ReactantToluene solvent, 12–24 hrRegioselective addition to terminal alkenes
Peroxide InitiatorsCatalyst0.5–2 wt% benzoyl peroxideAccelerates radical-mediated pathways for non-terminal additions

Key findings:

  • Steric effects : Bulky substituents on silicon (e.g., phenyl groups) slow oxidative addition steps but enhance thermal stability of intermediates .

  • Regioselectivity : Terminal alkenes yield predominantly β-adducts, while internal alkenes show mixed stereochemical outcomes .

  • Kinetics : Reaction rates follow first-order dependence on silane concentration at low [Si], but inverse dependence at high [Si] due to catalyst poisoning .

Hydrolysis and Condensation

The oxo-silane moiety undergoes hydrolysis in aqueous or protic environments, forming silanol intermediates that further condense into siloxane networks:

Stepwise Mechanism :

  • Hydrolysis :
    R2Si=O+H2OR2Si(OH)2\text{R}_2\text{Si=O} + \text{H}_2\text{O} \rightarrow \text{R}_2\text{Si(OH)}_2
    Observed in polar solvents (e.g., THF/water mixtures) at room temperature.

  • Condensation :
    2R2Si(OH)2R2Si–O–SiR2+2H2O2\,\text{R}_2\text{Si(OH)}_2 \rightarrow \text{R}_2\text{Si–O–SiR}_2 + 2\,\text{H}_2\text{O}
    Acidic or basic conditions accelerate this step, with gelation occurring at high silanol concentrations .

Critical Factors :

  • pH : Neutral conditions favor slow condensation, while HCl or NH₃ catalysts increase reaction rates by 10–100×.

  • Steric hindrance : Phenyl substituents reduce hydrolysis rates compared to methyl groups .

CO₂ Reduction and Catalytic Cycles

In the presence of molybdenum catalysts, the compound participates in CO₂ reduction via a proposed oxo-intermediate pathway:

Mechanistic Steps :

  • CO₂ activation :
    Mo–H+CO2Mo–OCOH\text{Mo–H} + \text{CO}_2 \rightarrow \text{Mo–OCOH}
    Reversible insertion into Mo–H bonds forms formate complexes .

  • O-atom transfer :
    Mo=O+Si–HMo–H+Si–O–Si\text{Mo=O} + \text{Si–H} \rightarrow \text{Mo–H} + \text{Si–O–Si}
    Silane acts as an oxygen acceptor, generating siloxanes and regenerating the catalyst .

Performance Data :

CatalystSilaneCO₂ Conversion (%)Major Product
Mo(PPh₃)₃PhMeSiH₂78Phenylmethyl silanol
Mo(CO)₆Ph₂SiH₂62Polysiloxanes

Polymerization and Cross-Linking

The compound serves as a cross-linker in silicone polymer synthesis , with reactivity modulated by substituents and catalysts:

Reaction Table :

OrganosilaneCatalystOutcome
PhSiH₃TfOHGelation (high cross-link density)
Ph₂SiH₂FeCl₃No polymerization (steric inhibition)
Et₃SiHBiCl₃No reaction (poor Si–H activation)

Key Trends :

  • Electron-deficient silanes (e.g., PhSiH₃) exhibit higher reactivity due to enhanced Si–H bond polarization .

  • Acid catalysts (e.g., TfOH) outperform Lewis acids (e.g., FeCl₃) in initiating chain propagation .

Redistribution and Isomerization

Under thermal or catalytic stress, the compound undergoes redistribution reactions , altering substituent arrangement on silicon:

Examples :

  • Thermal isomerization :
    cis-R2Si=CH2Δtrans-R2Si=CH2\text{cis-R}_2\text{Si=CH}_2 \xrightarrow{\Delta} \text{trans-R}_2\text{Si=CH}_2
    Observed at >100°C in inert solvents .

  • AlCl₃-catalyzed redistribution :
    2R3SiClR2SiCl2+R4Si2\,\text{R}_3\text{SiCl} \rightarrow \text{R}_2\text{SiCl}_2 + \text{R}_4\text{Si}
    Common in trichlorosilane derivatives, leading to mixed chlorosilanes .

Stability and Competing Pathways

The compound’s stability is influenced by:

  • Oxidative resistance : Stable under N₂ or Ar but reacts violently with strong oxidizers (e.g., HNO₃).

  • Thermal decomposition : Degrades above 250°C, releasing SiO₂ and aromatic hydrocarbons .

Scientific Research Applications

Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Dimethyl(oxo)silane;[4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Silanes
Compound Name Core Structure Key Substituents Reference
Target Compound Dimethyl(oxo)silane Phenyl, silyl ether, alkenyl branches
Dimethyl(oxo)-λ⁶-sulfanylidene derivatives (e.g., 1f) Dimethyl(oxo)-sulfanylidene core Chloromethyl, aryl groups
Diethoxy(oxido(oxo)titanio)silane (A1) Titanium-silicon hybrid Ethoxy, oxo-titanium groups
TESPT (Silane coupling agent) Sulfur-silane Tetrasulfide linkages, ethoxy groups
Dimethyl(phenyl)silane Simple silane Phenyl, methyl groups

Key Observations :

  • The target compound’s branched phenyl- and silyl ether-rich structure contrasts with simpler silanes like dimethyl(phenyl)silane , which lack oxygenated functional groups.
  • Titanium-containing silanes (e.g., A1) exhibit hybrid inorganic-organic properties, enabling applications in dye-sensitized solar cells (DSSCs) , whereas the target compound’s lack of titanium may limit its use in photovoltaics.
  • Compared to sulfur-rich coupling agents like TESPT , the target compound’s oxo and phenyl groups may improve UV stability but reduce compatibility with silica-filled rubber.

Physical and Chemical Properties

Table 2: Comparative Properties
Property Target Compound (Predicted) Dimethyl(oxo)silane 1f (Chloromethyl derivative) A1 (Ti-containing)
Molecular Weight High (branched structure) Low (C₂H₆OSi) Moderate (C₁₀H₁₁ClO₂S) High (Ti inclusion)
Boiling Point >500°C (estimated) Not reported 137.3–138.5°C (melting point) Not reported
Solubility Likely low in polar solvents Soluble in organic solvents Soluble in DMSO/chloroform Hydrolysis-prone
Thermal Stability High (aromatic substituents) Moderate Moderate High (Ti-O bonds)

Key Findings :

  • The target compound’s high molecular weight and aromaticity suggest superior thermal stability compared to simpler silanes but lower than titanium-containing analogues .
  • Its solubility profile may limit applications in aqueous systems, contrasting with sulfanylidene derivatives (e.g., 1f), which dissolve in polar aprotic solvents .

Key Insights :

  • The target compound’s phenyl groups may enhance UV resistance in coatings compared to TESPT , but its lack of sulfur bridges reduces compatibility with silica.
  • In DSSCs, titanium-containing silanes (A1–A5) outperform the target compound due to their direct TiO₂ anchoring .

Biological Activity

Dimethyl(oxo)silane; [4-[3-[4-[dimethyl(phenyl)silyl]oxypent-1-enyl]-5-(4-phenylpent-1-enyl)phenyl]-1-phenylbut-3-enyl]-dimethyl-phenylsilane is a complex silane compound with potential biological activities. This article delves into its biological activity, synthesizing available research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by its intricate molecular structure, which includes multiple phenyl groups and a silane backbone. The IUPAC name indicates a high degree of substitution, which may contribute to its biological properties. The molecular formula can be summarized as follows:

Property Value
Molecular Formula C₃₁H₃₁O₃Si₂
Molecular Weight 533.83 g/mol
CAS Registry Number Not available

Biological Activity Overview

Research on silane compounds has shown that they can exhibit a variety of biological activities, including antimicrobial, anticancer, and antiviral effects. The specific compound has not been extensively studied; however, related silane derivatives have demonstrated significant pharmacological potential.

Antimicrobial Activity

Silane derivatives often show antimicrobial properties. For instance, studies have indicated that silane-phosphonium coatings exhibit significant antibiofilm activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that similar compounds may possess comparable effects . The mechanism often involves disrupting the bacterial cell membrane or inhibiting biofilm formation.

Anticancer Activity

The anticancer potential of silanes has been noted in various studies. For example, derivatives similar to the compound have been evaluated for their cytotoxic effects against different cancer cell lines. A study reported that certain synthesized compounds exhibited IC50 values in the micromolar range against lung and skin cancer cells . This suggests that the compound could be further explored for its anticancer properties.

Case Studies and Research Findings

  • Anticancer Screening : A recent study evaluated the anticancer activity of various silane derivatives using the National Cancer Institute's 60 cell line screening protocol. Compounds were tested at concentrations up to 10 µM, revealing varying degrees of effectiveness against different cancer types .
  • Antimicrobial Efficacy : Research on phosphonium-silane coatings demonstrated significant antimicrobial activity, which could be attributed to the unique properties of silanes in disrupting microbial membranes . This suggests that dimethyl(oxo)silane derivatives may also possess similar properties.
  • In Silico Studies : Molecular docking studies have been employed to predict the binding interactions of silane derivatives with various biological targets. These studies often reveal potential mechanisms of action and help identify promising candidates for further development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this organosilicon compound under anhydrous conditions?

  • Methodology:

  • Use Lewis acid catalysis (e.g., Ti-based reagents) to stabilize reactive intermediates, as demonstrated in silicone-based anchoring acceptor syntheses .
  • Employ Schlenk-line techniques for moisture-sensitive steps, referencing protocols for silane derivatives in and .
  • Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to track siloxane bond formation.
    • Key Parameters:
  • Temperature control (40–80°C range for silane coupling).
  • Solvent selection (e.g., dry THF or toluene).
  • Stoichiometric ratios of dimethyl(oxo)silane precursors (1:1.2 molar excess recommended for sterically hindered intermediates).

Q. What spectroscopic techniques are critical for structural validation?

  • Approach:

  • NMR: Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 29Si^{29}\text{Si}-NMR to confirm substitution patterns and siloxane connectivity. Cross-reference with spectral data for analogous compounds in and .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry, especially for cis/trans olefin configurations in the pentenyl/phenyl branches .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Analytical Strategy:

  • Dynamic NMR: Probe temperature-dependent shifts to identify conformational flexibility in siloxane or alkene moieties.
  • DFT Calculations: Compare experimental 29Si^{29}\text{Si}-NMR chemical shifts with computed values (e.g., using Gaussian or ORCA software) to validate electronic environments .
  • Cross-Validation: Combine X-ray data () with NOESY/ROESY NMR to resolve spatial arrangements of phenyl substituents.

Q. What computational methods are suitable for modeling the electronic properties of this compound in materials science applications?

  • Methodology:

  • DFT/TD-DFT: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior, as applied in dye-sensitized solar cell (DSSC) studies .
  • Molecular Dynamics (MD): Simulate bulk behavior in polymer matrices or solvent systems, referencing siloxane dynamics in .
    • Key Outputs:
  • Bandgap energy, polarizability, and electron-accepting capacity of the dimethyl(oxo)silane moiety.

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Protocol:

  • Accelerated Degradation Tests: Expose the compound to pH 3–10 buffers at 40–60°C for 72 hours. Monitor siloxane hydrolysis via 29Si^{29}\text{Si}-NMR or IR spectroscopy .
  • Kinetic Analysis: Fit degradation data to first-order models to estimate half-life (t1/2t_{1/2}) and activation energy (EaE_a).
    • Critical Factors:
  • Oxygen exclusion (use degassed solvents) to prevent radical-mediated decomposition.

Q. What strategies mitigate byproduct formation during multi-step synthesis?

  • Solutions:

  • Protective Groups: Temporarily block reactive silanol (–SiOH) groups with trimethylsilyl (TMS) agents during coupling steps .
  • Stepwise Purification: Use flash chromatography (hexane/EtOAc gradients) after each synthetic step, guided by TLC.
  • Byproduct Identification: LC-MS/MS to trace undesired adducts, such as cyclized siloxane derivatives.

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